3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine
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Overview
Description
3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amidoxime with a carboxylic acid derivative under basic conditions to form the oxadiazole ring . The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to be a bioisostere of amides, which can enhance the compound’s stability and binding affinity to its target .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-propanoic acid
- 3-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-morpholine hydrochloride
- 2-(1,2,4-Oxadiazol-5-yl)anilines
Uniqueness
3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine is unique due to the combination of its three distinct rings, which confer specific chemical and biological properties. The presence of the piperidine ring can enhance its solubility and bioavailability, while the oxadiazole ring provides stability and potential bioactivity.
Properties
IUPAC Name |
5-(piperidin-3-ylmethyl)-3-thiophen-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-9(7-13-4-1)6-11-14-12(15-16-11)10-3-5-17-8-10/h3,5,8-9,13H,1-2,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPMBTJDLOEQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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